molecular formula C13H17FN2 B1425939 1-Cyclopropyl-3-(4-fluorophenyl)piperazine CAS No. 1248907-47-2

1-Cyclopropyl-3-(4-fluorophenyl)piperazine

Cat. No.: B1425939
CAS No.: 1248907-47-2
M. Wt: 220.29 g/mol
InChI Key: IQBPMAZBUUSVOS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-fluorophenyl)piperazine is a chemical compound with the molecular formula C13H17FN2 It is a piperazine derivative, characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine typically involves the reaction of 4-fluoroaniline with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as pressurized liquid extraction and solid-phase extraction for purification .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
1-Cyclopropyl-3-(4-fluorophenyl)piperazine serves as an important building block in organic synthesis. Its structure allows for the modification and development of more complex molecules, making it valuable in the design of new compounds with specific properties.

Material Science
In the field of material science, this compound is utilized in the development of novel materials and chemical processes. Its unique properties can enhance the performance of materials used in various applications.

Biological Applications

Pharmacological Studies
Research has indicated that this compound interacts with biological targets, particularly receptors and enzymes. This interaction can modulate their activity, leading to various biological effects that are being studied for therapeutic applications.

Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives related to this compound. For instance, Mannich bases derived from similar piperazine structures have shown promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit antimicrobial effects .

Medical Applications

Therapeutic Potential
The compound is investigated for its potential therapeutic effects in drug discovery. It has been identified as a lead compound for developing medications aimed at treating various conditions, including psychiatric disorders and other diseases due to its interaction with neurotransmitter systems.

Case Studies on Therapeutic Efficacy
A notable case study highlighted the efficacy of similar piperazine derivatives in preclinical models. These studies indicated significant improvements in cognitive function and neuroprotective effects against neurodegenerative diseases like Alzheimer's, showcasing the potential of compounds related to this compound .

Similar Compounds

Compound NameKey FeaturesApplications
1-(4-Fluorophenyl)piperazineLacks cyclopropyl groupAntidepressant research
1-CyclopropylpiperazineLacks fluorophenyl groupNeuropharmacology

The uniqueness of this compound lies in its combination of cyclopropyl and fluorophenyl groups, which confer distinct chemical and biological properties that enhance its utility across various research domains.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but lacks the cyclopropyl group.

    1-Cyclopropylpiperazine: Contains the cyclopropyl group but lacks the fluorophenyl group.

Uniqueness

1-Cyclopropyl-3-(4-fluorophenyl)piperazine is unique due to the presence of both the cyclopropyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Biological Activity

Overview

1-Cyclopropyl-3-(4-fluorophenyl)piperazine is a piperazine derivative characterized by a cyclopropyl group and a fluorophenyl group. Its molecular formula is C13H17FN2, and it has garnered attention in pharmaceutical research due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects. Notably, it has been studied for its potential as an antibacterial agent and as a lead compound in drug discovery.

Antibacterial Activity

This compound has shown promising antibacterial properties against several bacterial strains. Its efficacy has been compared with standard antibiotics, demonstrating significant activity.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.195 μg/mL against Staphylococcus aureus, which is notably lower than that of ciprofloxacin (MIC 6.25 μg/mL) .
Bacterial StrainMIC (μg/mL)Comparison with Standard
Staphylococcus aureus0.195Ciprofloxacin: 6.25
Escherichia coli0.195Ciprofloxacin: 0.391
Pseudomonas aeruginosa0.781Ciprofloxacin: 0.781

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines, including breast (MCF7) and melanoma (LOX IMVI). It exhibited moderate activity, indicating its potential for further development in cancer therapeutics .
Cancer Cell LineActivity Level
MCF7Moderate
LOX IMVIModerate

Case Studies and Research Findings

  • Antibacterial Studies : In a study assessing various piperazine derivatives, this compound was highlighted for its superior antibacterial activity against Gram-positive bacteria compared to other derivatives .
  • Cytotoxicity Evaluation : The cytotoxic effects were assessed using L929 healthy fibroblast cells, revealing that while the compound induced cell death at higher concentrations, it remained relatively safe at lower doses .
  • Mechanistic Studies : Further mechanistic studies indicated that the compound may inhibit microtubule dynamics, sensitizing cancer cells to apoptotic signals . This suggests a dual role in both antibacterial and anticancer mechanisms.

Properties

IUPAC Name

1-cyclopropyl-3-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBPMAZBUUSVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC(C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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